5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is a solid compound that appears white to pale yellow. It is a ketone lactone derivative containing a furan ring and an aromatic ring. This compound is primarily used as an organosilicon reagent .
Preparation Methods
The synthesis of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves several steps. The synthetic route typically includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction conditions often involve anhydrous solvents like dichloromethane and are carried out under inert atmosphere to prevent moisture interference . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Hydrolysis: The silyl protecting group can be removed under acidic or basic conditions to yield the deprotected hydroxyl compound.
Scientific Research Applications
5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those related to cholesterol-lowering drugs.
Mechanism of Action
The mechanism of action of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves its role as a precursor to active pharmaceutical ingredients. In the case of rosuvastatin derivatives, the compound inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone can be compared with other silyl-protected compounds and rosuvastatin derivatives:
tert-Butyldimethylsilyl Chloride (TBDMS-Cl): Used for protecting hydroxyl groups in organic synthesis.
Rosuvastatin Calcium: A widely used cholesterol-lowering drug.
Simvastatin: Another statin used to lower cholesterol levels.
Atorvastatin: Similar to rosuvastatin, used for managing cholesterol levels.
The uniqueness of 5’-O-tert-Butyldimethylsilyl Rosuvastatin Lactone lies in its specific structure, which allows for targeted synthesis and functionalization in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
N-[5-[(E)-2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGPIBBCDYPFDI-CCEZHUSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40FN3O5SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.